Cas no 59702-24-8 (2-Piperazinone, 1-(2-propen-1-yl)-)
2-Piperazinone, 1-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperazinone, 1-(2-propen-1-yl)-
- SCHEMBL979256
- 59702-24-8
- MZQXOPAXYJPKIO-UHFFFAOYSA-N
- 1-(2-Propen-1-yl)-2-piperazinone
- 1-(prop-2-en-1-yl)piperazin-2-one
- AKOS003656032
- EN300-7013703
- DTXSID401301116
- BB 0220719
- 1-(2-Propenyl)-2-piperazinone
- 1-Allylpiperazin-2-one
-
- Inchi: 1S/C7H12N2O/c1-2-4-9-5-3-8-6-7(9)10/h2,8H,1,3-6H2
- InChI Key: MZQXOPAXYJPKIO-UHFFFAOYSA-N
- SMILES: N1(CC=C)CCNCC1=O
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.006±0.06 g/cm3(Predicted)
- Boiling Point: 277.6±40.0 °C(Predicted)
- pka: 7.67±0.20(Predicted)
2-Piperazinone, 1-(2-propen-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7013703-0.05g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.05g |
$315.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.1g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.1g |
$470.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.25g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.25g |
$672.0 | 2023-06-01 | |
| Enamine | EN300-7013703-0.5g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 0.5g |
$1058.0 | 2023-06-01 | |
| Enamine | EN300-7013703-1.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 1g |
$1357.0 | 2023-06-01 | |
| Enamine | EN300-7013703-2.5g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 2.5g |
$2660.0 | 2023-06-01 | |
| Enamine | EN300-7013703-5.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 5g |
$3935.0 | 2023-06-01 | |
| Enamine | EN300-7013703-10.0g |
1-(prop-2-en-1-yl)piperazin-2-one |
59702-24-8 | 91% | 10g |
$5837.0 | 2023-06-01 | |
| 1PlusChem | 1P01SRGO-50mg |
2-Piperazinone, 1-(2-propen-1-yl)- |
59702-24-8 | 91% | 50mg |
$452.00 | 2024-04-22 | |
| 1PlusChem | 1P01SRGO-100mg |
2-Piperazinone, 1-(2-propen-1-yl)- |
59702-24-8 | 91% | 100mg |
$643.00 | 2024-04-22 |
2-Piperazinone, 1-(2-propen-1-yl)- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Piperazinone, 1-(2-propen-1-yl)-
Exploring the Chemistry and Applications of 2-Piperazinone, 1-(2-propen-1-yl)- (CAS No. 59702-24-8)
2-Piperazinone, 1-(2-propen-1-yl)- (CAS No. 59702-24-8) is a specialized organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties. This molecule belongs to the piperazinone family, characterized by a six-membered ring containing two nitrogen atoms. The presence of the propenyl group (allyl group) at the 1-position introduces reactivity that makes this compound valuable for further chemical modifications.
The compound's molecular formula is C7H12N2O, with a molecular weight of 140.18 g/mol. Researchers often refer to it as 1-Allylpiperazin-2-one or N-Allyl-2-piperazinone, highlighting its structural features. The piperazinone core is a common motif in medicinal chemistry, frequently appearing in drug candidates targeting neurological and cardiovascular conditions.
Recent studies have explored the potential of 2-Piperazinone derivatives in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The allyl substituent offers an excellent handle for further functionalization through click chemistry or palladium-catalyzed coupling reactions. This versatility makes CAS No. 59702-24-8 a valuable building block in combinatorial chemistry and high-throughput screening approaches.
In synthetic chemistry, 1-(2-propen-1-yl)-2-piperazinone serves as a precursor for more complex heterocyclic systems. Its reactivity profile allows for ring-opening reactions, N-alkylations, and participation in multi-component reactions. The compound's stability under various conditions makes it particularly useful for pharmaceutical intermediate synthesis, where controlled functional group transformations are crucial.
The growing interest in nitrogen-containing heterocycles in drug discovery has increased the relevance of compounds like 2-Piperazinone, 1-(2-propen-1-yl)-. Pharmaceutical researchers frequently search for information about its synthetic routes, purification methods, and spectroscopic characterization data. The compound's NMR spectra typically show distinctive peaks for the vinyl protons (δ 5.1-5.3 ppm) and the piperazinone ring protons (δ 3.4-3.8 ppm), which aid in structural verification.
From a commercial perspective, CAS No. 59702-24-8 is available from specialty chemical suppliers in various purity grades, typically ranging from 95% to 98%. The pricing varies based on quantity and purity requirements, with current market trends showing steady demand from research institutions and pharmaceutical development teams. Proper storage recommendations include keeping the compound in a cool, dry place under inert atmosphere to prevent degradation.
Environmental and safety assessments of 1-Allyl-2-piperazinone indicate it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment (gloves, goggles) is recommended when working with this compound. Material safety data sheets provide detailed handling instructions that researchers should consult before use.
The future research directions for 2-Piperazinone, 1-(2-propen-1-yl)- may include exploration of its biological activity profile and development of novel synthetic methodologies. With increasing interest in targeted drug delivery systems, the allyl group's potential for bioconjugation could make this compound particularly valuable. Continued investigation into its physicochemical properties will further expand its applications in medicinal chemistry and materials science.
Analytical methods for characterizing CAS 59702-24-8 typically involve HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and various spectroscopic techniques for structural elucidation. Researchers often optimize these methods based on specific application requirements, particularly when the compound is used as an intermediate in multi-step syntheses.
In conclusion, 2-Piperazinone, 1-(2-propen-1-yl)- represents an important building block in modern organic synthesis with significant potential in pharmaceutical development. Its unique combination of a reactive allyl group and a versatile heterocyclic core makes it valuable for creating molecular diversity in drug discovery programs. As research into nitrogen-containing heterocycles continues to expand, the applications of this compound are likely to grow across multiple scientific disciplines.
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